Cas no 2229252-75-7 (3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid)
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid
- EN300-1983277
- 2229252-75-7
-
- Inchi: 1S/C11H13ClO4/c1-15-9(11(13)14)6-7-4-3-5-8(12)10(7)16-2/h3-5,9H,6H2,1-2H3,(H,13,14)
- InChI Key: NRPSGYFJJUSPAY-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1OC)CC(C(=O)O)OC
Computed Properties
- Exact Mass: 244.0502366g/mol
- Monoisotopic Mass: 244.0502366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.8Ų
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983277-0.05g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-1983277-0.1g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-1983277-0.25g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1983277-0.5g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1983277-1.0g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 1g |
$1129.0 | 2023-05-23 | ||
| Enamine | EN300-1983277-2.5g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-1983277-5.0g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 5g |
$3273.0 | 2023-05-23 | ||
| Enamine | EN300-1983277-10.0g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 10g |
$4852.0 | 2023-05-23 | ||
| Enamine | EN300-1983277-1g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-1983277-5g |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid |
2229252-75-7 | 5g |
$3065.0 | 2023-09-16 |
3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid
Introduction to 3-(3-Chloro-2-methoxyphenyl)-2-methoxypropanoic acid (CAS No. 2229252-75-7)
3-(3-Chloro-2-methoxyphenyl)-2-methoxypropanoic acid (CAS No. 2229252-75-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated and methoxylated aromatic ring and a methoxylated carboxylic acid moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid is particularly intriguing due to its combination of functional groups. The presence of the chlorine atom on the aromatic ring can influence the compound's lipophilicity and metabolic stability, while the methoxy groups enhance its solubility and reactivity. These properties make it a promising candidate for various pharmacological studies.
Recent research has focused on the potential of 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid as an inhibitor of specific enzymes and receptors. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in the development of cancer therapies. The ability to selectively target these kinases without affecting other essential enzymes is crucial for minimizing side effects and improving therapeutic outcomes.
In addition to its potential as an enzyme inhibitor, 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This makes it a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid involves several well-established chemical reactions, including Friedel-Crafts alkylation, esterification, and hydrolysis. These steps are carefully optimized to ensure high yields and purity, which are essential for both research and commercial applications. The synthetic route can be tailored to produce large quantities of the compound, making it accessible for extensive preclinical and clinical testing.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid in various therapeutic settings. Preliminary results have been promising, with the compound showing good tolerability and pharmacokinetic profiles in animal models. These findings have paved the way for further human trials, which are expected to provide more comprehensive data on its therapeutic potential.
Beyond its direct therapeutic applications, 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid also serves as a valuable tool in basic research. Its unique structure allows scientists to probe the mechanisms of action of similar compounds and to develop new strategies for drug design. By understanding how this compound interacts with biological systems, researchers can gain insights into the underlying molecular processes that drive disease progression.
In conclusion, 3-(3-chloro-2-methoxyphenyl)-2-methoxypropanoic acid (CAS No. 2229252-75-7) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure, combined with its promising biological activities, makes it an exciting area of focus for medicinal chemists and pharmaceutical researchers. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in advancing our understanding and treatment of various diseases.
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